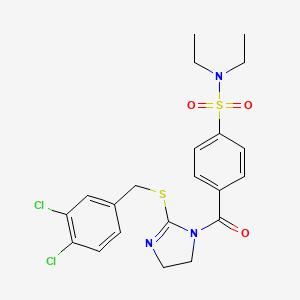

4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Description

The compound 4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide (hereafter referred to as the target compound) is a structurally complex molecule featuring three key moieties:

4,5-dihydro-1H-imidazole-1-carbonyl: A partially saturated imidazole ring conjugated to a carbonyl group, which may serve as a hydrogen-bond acceptor.

(3,4-dichlorobenzyl)thio: A thioether-linked 3,4-dichlorobenzyl group, contributing steric bulk and electron-withdrawing effects due to chlorine atoms.

Structural analogs and synthetic pathways provide insights into its physicochemical and biological properties.

Properties

IUPAC Name |

4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O3S2/c1-3-25(4-2)31(28,29)17-8-6-16(7-9-17)20(27)26-12-11-24-21(26)30-14-15-5-10-18(22)19(23)13-15/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPAJJVLQVBCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound.

Chemical Structure and Properties

The compound's structure features a sulfonamide group and an imidazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 396.34 g/mol. The presence of the 3,4-dichlorobenzyl thioether enhances its lipophilicity and may contribute to its bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, revealing moderate cytotoxicity. For instance, it demonstrated an IC50 value of 74 nM against MDA-MB-231 breast cancer cells. Mechanistically, it is believed to induce apoptosis and disrupt microtubule dynamics, similar to other imidazole derivatives known for targeting tubulin .

Antifungal Properties

The compound has also shown promise as an antifungal agent. In vitro assays revealed moderate antifungal activity against several fungal strains. The mechanism of action likely involves inhibition of key enzymes involved in fungal cell wall synthesis.

Carbonic Anhydrase Inhibition

Another area of interest is the compound's potential as a carbonic anhydrase (CA) inhibitor. CAs are crucial in regulating acid-base balance and are implicated in various diseases such as glaucoma and epilepsy. Preliminary studies suggest that the compound can selectively inhibit certain CA isoforms, which may lead to therapeutic applications in conditions where CA activity is dysregulated.

Synthesis

The synthesis of the compound involves standard organic chemistry techniques including:

- Formation of the thioether linkage.

- Construction of the imidazole ring.

- Introduction of the sulfonamide group.

This multi-step process allows for modifications to enhance biological activity while maintaining structural integrity.

Case Studies

Several studies have investigated related compounds with similar structures:

- Study 1 : A series of imidazole derivatives were synthesized and evaluated for antiproliferative effects on cancer cells. Results indicated that modifications to the side chains significantly affected cytotoxicity profiles .

- Study 2 : Research on sulfonamide derivatives highlighted their role in inhibiting carbonic anhydrases, with some compounds showing selectivity towards specific isoforms.

Data Summary

| Activity | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer | 74 | MDA-MB-231 | Apoptosis induction, tubulin disruption |

| Antifungal | Moderate | Various fungal strains | Inhibition of cell wall synthesis |

| Carbonic Anhydrase | Selective | Various CA isoforms | Enzyme inhibition |

Comparison with Similar Compounds

Sulfonamide-Containing Derivatives

Compounds with benzenesulfonamide moieties, such as those synthesized in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] and triazole derivatives [7–15]), share the sulfonyl group but differ in substituents and heterocyclic cores. Key distinctions include:

- Substituent Effects : The target compound’s N,N-diethyl group increases steric hindrance compared to simpler hydrazide or triazole-linked sulfonamides. This may reduce metabolic degradation but could also limit binding pocket accessibility.

Table 1: Comparison of Sulfonamide Derivatives

Dihydroimidazole and Dihydrothiazole Analogs

The dihydroimidazole core in the target compound is structurally related to dihydrothiazole-carboxamides () and 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM, ).

Heterocycle Comparison :

- Substituent Positioning: QFM () has a 2-chlorobenzyl group, while the target compound features 3,4-dichlorobenzyl.

Table 2: Heterocyclic Core Comparison

Halogenation Effects on Bioactivity and Stability

Halogen atoms critically influence molecular properties:

- Chlorine vs. Fluorine : The target compound’s dichlorobenzyl group increases molecular weight and lipophilicity (ClogP ~4.5) compared to fluorinated analogs (e.g., ’s 2,4-difluorophenyl derivatives, ClogP ~3.2). This may enhance blood-brain barrier penetration but reduce solubility .

- Positional Isomerism : 3,4-Dichloro substitution (target) vs. 2-chloro (QFM) alters electronic distribution. For example, the target’s para-chlorine may engage in halogen bonding with protein targets, a feature absent in QFM .

Preparation Methods

Q & A

Q. What synthetic routes are typically employed for this compound, and what solvents/catalysts are critical for its preparation?

The synthesis involves multi-step reactions, including thioether formation, imidazole ring functionalization, and sulfonamide coupling. Key steps often use dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with temperature controls (e.g., reflux at 80–100°C) to optimize yields . For example, the imidazole-thioether intermediate is synthesized via nucleophilic substitution between a chlorobenzyl derivative and a thiol-containing precursor under inert atmospheres. Purification typically employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Table 1: Common Reaction Conditions

| Step | Reactants | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Thioether formation | 3,4-Dichlorobenzyl chloride + Thiol intermediate | DCM | RT, 12 h | 60–75 |

| Imidazole acylation | Carbonyl chloride + Imidazole | DMF | 0–5°C, 2 h | 50–65 |

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% required for biological assays). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups:

Q. How is the compound’s antimicrobial activity evaluated in preliminary assays?

Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum Inhibitory Concentrations (MICs) are determined at 24–48 h, with positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., MIC variability across studies) be systematically addressed?

Discrepancies may arise from differences in bacterial strains, assay conditions (pH, inoculum size), or compound solubility. To resolve these:

- Standardize protocols using CLSI/EUCAST guidelines.

- Perform dose-response curves with triplicate replicates.

- Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Q. What strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?

- Process Control : Monitor reaction progress via inline FTIR or HPLC to identify bottlenecks (e.g., by-product formation).

- Solvent Selection : Replace DMF with toluene for easier post-reaction separation (azeotropic distillation).

- Catalyst Screening : Test Pd/C or polymer-supported bases to enhance imidazole acylation efficiency .

Q. How can computational modeling guide target identification for this compound?

Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) identifies binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reactive sites for structure-activity relationship (SAR) studies. Validate predictions with enzymatic inhibition assays .

Table 2: Example Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DHFR (E. coli) | -9.2 | H-bond with Asp27, hydrophobic with Phe92 |

Q. What experimental design principles apply when studying the compound’s stability under varying pH/temperature?

Use a factorial design (e.g., 2³ design) to test:

- Factors : pH (4.0, 7.4, 9.0), temperature (4°C, 25°C, 37°C), and storage duration (1–30 days).

- Response Metrics : Degradation (%) via HPLC area under the curve (AUC).

- Analysis : Response surface methodology (RSM) identifies critical degradation pathways (e.g., hydrolysis at pH >7) .

Q. How are mechanistic insights into the compound’s thioether and imidazole moieties validated experimentally?

- Isotopic Labeling : Synthesize a deuterated thioether analog to track metabolic stability via LC-MS.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates of imidazole acylation under varying nucleophile concentrations .

Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or crystallize the compound for single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.